molecular formula C10H10BrN3 B1277274 3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline CAS No. 956440-92-9

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline

Cat. No. B1277274
M. Wt: 252.11 g/mol
InChI Key: BXTGPJCVSUEYNV-UHFFFAOYSA-N
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Description

The compound "3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline" is a derivative of aniline, which is a primary aromatic amine, and a pyrazole, which is a heterocyclic aromatic organic compound. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and attached to an aniline moiety through a methylene bridge. The structure of this compound suggests potential reactivity typical of anilines and pyrazoles, such as participation in electrophilic substitution reactions and the ability to act as ligands in coordination chemistry due to the nitrogen atoms present in the pyrazole ring and the aniline nitrogen.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the electro-catalyzed multicomponent transformation can be used to synthesize pyrazole derivatives in a green medium, as described in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Although the specific synthesis of "3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. For example, the X-ray supramolecular structure analysis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones shows that the molecular and supramolecular structures can be significantly influenced by substituents on the pyrazole ring . The presence of halogen atoms, such as bromine, can lead to isomorphism and specific crystallization patterns, which could also be relevant for the brominated pyrazole derivative .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The reductive amination of pyrazole aldehydes is one such reaction, which can lead to the formation of secondary amines . This type of reaction could be relevant for the synthesis or further functionalization of "3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the core structure. For instance, pyrazolyl-based anilines with electron-donating groups have been reported to exhibit significant antibacterial and antifungal activity . The presence of a bromine atom in the compound of interest could also influence its reactivity and potential biological activity, as seen in the case of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, where the introduction of a bromine atom improved anti-RSV activity .

Scientific Research Applications

Domino Reaction Applications

The compound has been studied in the context of domino reactions. In research by A. V. Erkin and S. M. Ramsh (2014), a reaction involving a similar pyrazole and aniline derivative led to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline. This illustrates the compound's utility in complex organic synthesis processes (Erkin & Ramsh, 2014).

Electroluminescence Applications

The compound is relevant in the field of electroluminescence. Dileep A. K. Vezzu et al. (2010) discussed compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and their use in creating luminescent platinum complexes, which have applications in organic light-emitting diode (OLED) technology (Vezzu et al., 2010).

Crystal Structure Analysis

G. S. Lingaraju, Chandra, and M. P. Sadashiva (2016) investigated the crystal structure of a similar compound, offering insights into molecular conformations useful for various analytical applications in chemistry (Lingaraju et al., 2016).

Antiviral Agent Development

R. Fioravanti et al. (2015) synthesized and evaluated N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, closely related to the compound , for their antiviral activity, particularly against RSV, demonstrating its potential in pharmaceutical research (Fioravanti et al., 2015).

Corrosion Inhibition

R. Chadli et al. (2020) explored the use of pyrazole derivatives, similar to the compound , as inhibitors against the corrosion of steel in acidic environments, indicating its potential application in industrial processes (Chadli et al., 2020).

Antimicrobial Applications

Venkateswarlu Banoji et al. (2022) reported on the synthesis of pyrazolyl-based anilines, closely related to the compound, which demonstrated significant antibacterial and antifungal activity, highlighting its relevance in the development of new antimicrobial agents (Banoji et al., 2022).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is also classified as a combustible compound and as a toxic compound that can cause chronic effects .

properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTGPJCVSUEYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Bromo-1h-pyrazol-1-yl)methyl)aniline

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